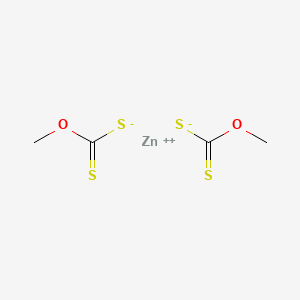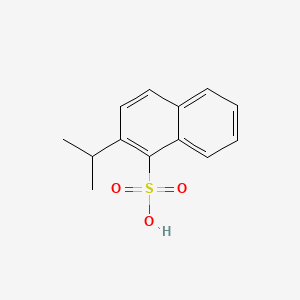
4-(3-Pyridyl)butyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyridyl)butyl isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables . The molecular formula of this compound is C10H12N2S, and it has a molecular weight of 192.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyridyl)butyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the isothiocyanate product . The reaction is usually carried out under aqueous conditions, making it a convenient and environmentally friendly process .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The process is scalable and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Pyridyl)butyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioureas.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted thioureas and other derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(3-Pyridyl)butyl isothiocyanate is used as a building block in the synthesis of heterocyclic compounds and thioureas. It serves as a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various human pathogens and cancer cell lines .
Medicine: The compound is being investigated for its chemopreventive properties. It modulates several cancer-related pathways, including the inhibition of cytochrome P450 enzymes and the induction of phase II detoxification enzymes .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in biochemical assays .
Mécanisme D'action
4-(3-Pyridyl)butyl isothiocyanate exerts its effects through multiple mechanisms:
Induction of Cytoprotective Proteins: It activates the Keap1/Nrf2/ARE pathway, leading to the induction of phase II detoxification enzymes.
Inhibition of Proinflammatory Responses: It inhibits the NFκB pathway, reducing inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis and Metastasis: It affects the expression of genes involved in angiogenesis and metastasis.
Comparaison Avec Des Composés Similaires
- Phenethyl isothiocyanate (PEITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Sulforaphane (SFN)
Comparison: 4-(3-Pyridyl)butyl isothiocyanate is unique due to its pyridyl group, which imparts distinct chemical and biological properties. Compared to other isothiocyanates, it has shown specific activity against certain cancer cell lines and pathogens . Its mechanism of action also involves unique molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
133920-07-7 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-(4-isothiocyanatobutyl)pyridine |
InChI |
InChI=1S/C10H12N2S/c13-9-12-6-2-1-4-10-5-3-7-11-8-10/h3,5,7-8H,1-2,4,6H2 |
Clé InChI |
JAXGAWNOAHDBJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



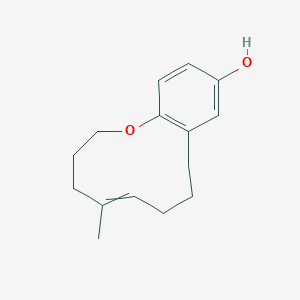
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
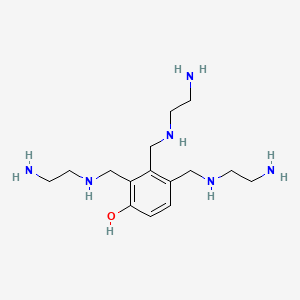
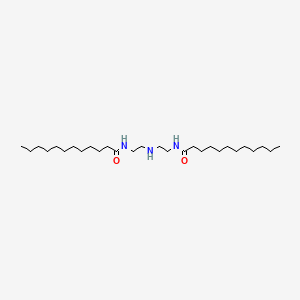
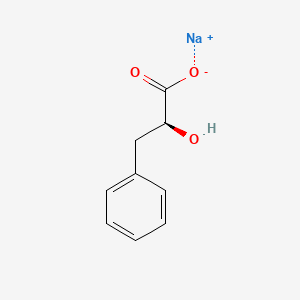
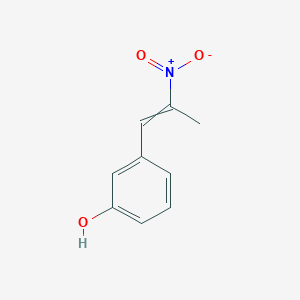

![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
